Isoquinoline-4-carboxylic acid hydrochloride
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Overview
Description
Isoquinoline-4-carboxylic acid hydrochloride is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is particularly notable for its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . Another method involves the Bischler-Napieralski reaction, which cyclizes N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under acidic or basic conditions
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Isoquinoline-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as alkaline phosphatase by binding to the active site and blocking substrate access . Additionally, it can modulate receptor activity by interacting with binding sites on the receptor proteins .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Similar in structure but differs in the position of the nitrogen atom in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Uniqueness: Isoquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
isoquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H,(H,12,13);1H |
InChI Key |
RHODLTDBRVNRBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)O.Cl |
Origin of Product |
United States |
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